

## The Role of AZD2389 in Extracellular Matrix Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD2389   |           |
| Cat. No.:            | B15606120 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

Extracellular matrix (ECM) remodeling is a critical pathological feature of fibrotic diseases, including metabolic dysfunction-associated steatohepatitis (MASH). Fibroblast Activation Protein (FAP), a serine protease highly expressed on activated fibroblasts in fibrotic tissue, is a key driver of this process. **AZD2389**, a potent and selective oral inhibitor of FAP, has emerged as a promising therapeutic candidate for MASH by modulating ECM turnover. This technical guide provides an in-depth overview of the mechanism of action of **AZD2389**, supported by preclinical data, experimental methodologies, and visualization of the associated signaling pathways.

## Introduction: The Role of FAP in Extracellular Matrix Dynamics

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[1][2] Under physiological conditions, its expression is low in most adult tissues. However, in the context of tissue injury and fibrosis, FAP expression is significantly upregulated on activated hepatic stellate cells (HSCs) and fibroblasts.[1][3]



FAP contributes to ECM remodeling through the cleavage of several key proteins involved in matrix deposition and turnover, including:

- Collagens: FAP exhibits gelatinase activity, cleaving denatured type I collagen, a primary component of the fibrotic scar.[4][5][6][7]
- α2-Antiplasmin (α2-AP): FAP cleaves and inactivates α2-AP, a primary inhibitor of plasmin.
   This leads to reduced fibrinolysis and promotes fibrin deposition, a key event in fibrosis.[8][9]
   [10][11][12][13]
- Fibroblast Growth Factor 21 (FGF21): FAP-mediated cleavage inactivates FGF21, a
  metabolic regulator with protective effects against liver steatosis, inflammation, and fibrosis.
  [8][14][15]

By targeting FAP, **AZD2389** aims to inhibit these pathological processes and restore normal ECM homeostasis.

#### AZD2389: A Potent and Selective FAP Inhibitor

**AZD2389** is an orally active small molecule that acts as a reversible and competitive inhibitor of FAP.[15] Preclinical development focused on optimizing FAP potency, bioavailability, and selectivity against other members of the serine protease family, such as dipeptidyl peptidase-4 (DPP4) and prolyl endopeptidase (PREP).[16]

#### **Potency and Selectivity**

**AZD2389** demonstrates high potency for FAP. While a comprehensive public selectivity panel is not available, it is described as highly selective against other serine proteases.[15]

| Parameter         | Value   | Species           | Reference |
|-------------------|---------|-------------------|-----------|
| IC50 (FAP)        | 0.08 nM | Not Specified     | [15]      |
| Plasma IC50 (FAP) | 0.5 nM  | Murine            | [15]      |
| Plasma IC50 (FAP) | 0.4 nM  | Cynomolgus Monkey | [15]      |

#### Preclinical Efficacy of AZD2389 in a MASH Model



A key preclinical study evaluated the therapeutic potential of **AZD2389** in a diet-induced, biopsy-confirmed MASH model in cynomolgus monkeys.[16]

## **Quantitative Data from Cynomolgus Monkey MASH Study**

The study involved the administration of **AZD2389** (n=25) or a vehicle (n=20) for 29 weeks.[16] The results demonstrated significant improvements in liver pathology and biomarkers of ECM remodeling.

Table 1: Effects of **AZD2389** on Liver Histology and Biomarkers in a Cynomolgus Monkey MASH Model



| Parameter                                               | AZD2389<br>Treatment<br>Group            | Vehicle Group            | p-value      | Reference |
|---------------------------------------------------------|------------------------------------------|--------------------------|--------------|-----------|
| Improvement in Liver Fibrosis                           | 16% of animals                           | 5% of animals            | p=0.01       |           |
| Improvement in MASLD Activity Score                     | 48% of animals                           | 20% of animals           | p=0.0008     |           |
| Improvement in Steatosis                                | 44% of animals                           | Not Reported             | Not Reported | [15]      |
| Increase in Intact<br>α2-Antiplasmin                    | 34% increase                             | 6% increase              | Not Reported |           |
| Increase in<br>Intact/Total<br>FGF21 Ratio<br>(Week 4)  | Statistically<br>Significant<br>Increase | No Significant<br>Change | p=0.036      |           |
| Increase in<br>Intact/Total<br>FGF21 Ratio<br>(Week 29) | Statistically<br>Significant<br>Increase | No Significant<br>Change | p=0.029      | _         |
| Reduction in<br>Plasma Pro-C3                           | Statistically Significant Reduction      | No Significant<br>Change | p=0.0005     | [15]      |

## **Experimental Protocols Cynomolgus Monkey Model of MASH**

- Animal Model: Cynomolgus monkeys.
- Induction of MASH: While the specific diet composition is not publicly disclosed, it is described as a diet-induced, biopsy-confirmed MASH model with F1/F2 fibrosis.[16] Such



models typically involve a high-fat, high-cholesterol, and/or high-fructose diet for an extended period to induce the desired pathology.

- Treatment: Oral administration of AZD2389 or vehicle. The exact dosage used in the study is not publicly available.
- Duration: 29 weeks.[16]
- Assessments:
  - Liver Histology: Baseline and end-of-treatment biopsies were scored by an expert pathologist using the NASH CRN scoring criteria.[16]
  - Biomarkers: Plasma levels of FAP activity, intact and total α2-antiplasmin, and intact and total FGF21 were monitored throughout the study.[16]

#### **Histological Analysis: NASH CRN Scoring System**

The NAFLD Activity Score (NAS) is a composite score based on the grading of three histological features:

- Steatosis: (0-3) based on the percentage of hepatocytes containing fat vacuoles.
- Lobular Inflammation: (0-3) based on the number of inflammatory foci per 200x field.
- Hepatocyte Ballooning: (0-2) based on the presence and prominence of ballooned hepatocytes.

The NAS ranges from 0 to 8, with a score of ≥5 being strongly correlated with a diagnosis of "definite NASH".

#### **Biochemical Assays (General Protocols)**

 FAP Activity Assay: Typically a fluorogenic assay using a specific FAP substrate (e.g., Ala-Pro-AMC). The cleavage of the substrate by FAP releases a fluorescent molecule (AMC), and the rate of fluorescence increase is proportional to FAP activity.



- α2-Antiplasmin ELISA: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of intact α2-antiplasmin in plasma. This typically involves capture and detection antibodies specific to the intact form of the protein.
- FGF21 ELISA: A sandwich ELISA is used to quantify the levels of intact and total FGF21 in plasma samples.

# Signaling Pathways and Experimental Workflow FAP-Mediated Extracellular Matrix Remodeling in Liver Fibrosis



Click to download full resolution via product page

Caption: FAP signaling in liver fibrosis and the inhibitory action of AZD2389.

## Experimental Workflow for Preclinical Evaluation of AZD2389





Click to download full resolution via product page

Caption: Workflow for the preclinical MASH study of AZD2389.



#### Conclusion

**AZD2389** represents a targeted therapeutic approach for MASH by specifically inhibiting FAP, a key enzyme in the pathological remodeling of the extracellular matrix. Preclinical data strongly support its efficacy in improving liver fibrosis and steatosis. The ongoing clinical development of **AZD2389** will be crucial in determining its role in the future treatment landscape for fibrotic liver diseases. This technical guide provides a foundational understanding of the scientific rationale and preclinical evidence supporting the development of **AZD2389**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Fibroblast activation protein in liver fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibroblast activation protein and chronic liver disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibroblast Activation Protein Activates Macrophages and Promotes Parenchymal Liver Inflammation and Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cleavage of Type I Collagen by Fibroblast Activation Protein-α Enhances Class A Scavenger Receptor Mediated Macrophage Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast activation protein, alpha Wikipedia [en.wikipedia.org]
- 9. Alpha2-Antiplasmin: The Devil You Don't Know in Cerebrovascular and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased N-terminal cleavage of alpha-2-antiplasmin in patients with liver cirrhosis PubMed [pubmed.ncbi.nlm.nih.gov]







- 11. The regulation of liver regeneration by the plasmin/alpha 2-antiplasmin system PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alpha 2 Antiplasmin and disseminated intravascular coagulation in liver cirrhosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mutual relationship between the two molecular forms of the major fibrinolysis inhibitor alpha-2-antiplasmin in blood PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FGF21 protects against hepatic lipotoxicity and macrophage activation to attenuate fibrogenesis in nonalcoholic steatohepatitis | eLife [elifesciences.org]
- 15. FAP inhibitor AZD-2389 is a strong candidate for MASH treatment | BioWorld [bioworld.com]
- 16. AZD2389, a first in class candidate drug for the treatment of metabolic dysfunctionassociated steatohepatitis - American Chemical Society [acs.digitellinc.com]
- To cite this document: BenchChem. [The Role of AZD2389 in Extracellular Matrix Remodeling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606120#role-of-azd2389-in-extracellular-matrix-remodeling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com